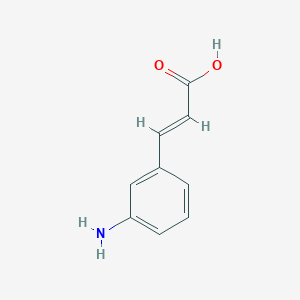

(2E)-3-(3-aminophenyl)acrylic acid

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-3-(3-aminophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-6H,10H2,(H,11,12)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXMJSYJCFTLJB-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)N)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660916 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1664-56-8 | |

| Record name | m-Aminocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001664568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of (2E)-3-(3-aminophenyl)acrylic Acid

(2E)-3-(3-aminophenyl)acrylic acid, a member of the aminocinnamic acid family, is a versatile organic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a phenyl ring substituted with both an amino group and an acrylic acid moiety in the trans (E) configuration, provides a unique scaffold for the synthesis of a diverse range of bioactive molecules and functional polymers. Cinnamic acids and their derivatives are naturally occurring compounds found in various plants and are known to exhibit a wide array of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties[1][2][3]. The presence of the amino group on the phenyl ring of (2E)-3-(3-aminophenyl)acrylic acid offers a key functional handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks to modulate biological activity and pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of (2E)-3-(3-aminophenyl)acrylic acid as a valuable building block in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (2E)-3-(3-aminophenyl)acrylic acid is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 127791-53-1 | [4] |

| Molecular Formula | C₉H₉NO₂ | [5] |

| Molecular Weight | 163.17 g/mol | [5] |

| Appearance | Expected to be a solid | [4] |

| LogP | 1.01 | [4] |

| Stereochemistry | (2E) or trans | [4] |

Spectroscopic Data (Expected):

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinyl protons of the acrylic acid moiety with a large coupling constant indicative of the trans configuration (typically >15 Hz), and a broad singlet for the amino protons. The carboxylic acid proton will likely appear as a broad singlet at the downfield end of the spectrum.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the two vinyl carbons, and the carbonyl carbon of the carboxylic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹), the C=C stretch of the alkene (around 1625-1645 cm⁻¹), and C-N stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.

Synthesis of (2E)-3-(3-aminophenyl)acrylic Acid

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be efficiently achieved through a Knoevenagel or Doebner condensation reaction, which is a variation of the Perkin reaction[6][7][8]. This method involves the condensation of an aromatic aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst. This approach is widely used for the preparation of α,β-unsaturated carboxylic acids.

Synthetic Workflow: Knoevenagel-Doebner Condensation

Caption: Knoevenagel-Doebner condensation workflow for the synthesis of (2E)-3-(3-aminophenyl)acrylic acid.

Detailed Experimental Protocol

This protocol is a representative procedure based on well-established methods for the synthesis of cinnamic acid derivatives[9][10].

Materials and Reagents:

-

3-Aminobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol or other suitable solvent for recrystallization

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (used as both solvent and base).

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 eq) to the reaction mixture.

-

Reaction: Heat the mixture to reflux (around 80-90 °C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

-

Precipitation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is acidic (pH 2-3). This will cause the product, (2E)-3-(3-aminophenyl)acrylic acid, to precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual pyridine and other water-soluble impurities.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure (2E)-3-(3-aminophenyl)acrylic acid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR, IR, and mass spectrometry.

Causality Behind Experimental Choices:

-

Excess Malonic Acid: A slight excess of malonic acid is used to ensure the complete consumption of the limiting reagent, 3-aminobenzaldehyde.

-

Pyridine and Piperidine: Pyridine acts as a basic solvent that facilitates the reaction, while the more basic piperidine serves as a more effective catalyst for the initial condensation step.

-

Heating: The reaction requires thermal energy to overcome the activation energy barrier for both the condensation and the subsequent decarboxylation of the intermediate.

-

Acidic Workup: The acidic workup is crucial for the protonation of the carboxylate intermediate to form the final carboxylic acid product, which is insoluble in the acidic aqueous medium and thus precipitates.

Applications in Research and Drug Development

The structural features of (2E)-3-(3-aminophenyl)acrylic acid make it a promising scaffold for the development of novel therapeutic agents. The broader class of cinnamic acid derivatives has been extensively studied for various biological activities[1][2][3].

Antimicrobial Activity

Cinnamic acid and its derivatives have demonstrated significant antimicrobial activity against a range of bacteria and fungi[11]. The mechanism of action is often attributed to the disruption of cell membranes and the inhibition of essential enzymes. The amino group in (2E)-3-(3-aminophenyl)acrylic acid can be further functionalized to generate a library of compounds with potentially enhanced and selective antimicrobial properties. For instance, amides of cinnamic acid derivatives have shown improved efficacy against certain bacterial strains compared to the parent acids[12].

Anticancer Potential

Numerous studies have highlighted the anticancer properties of cinnamic acid derivatives[3][13]. These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression. Cinnamic acid derivatives have been investigated as inhibitors of oncogenic protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer[14][15].

Enzyme Inhibition

The acrylic acid moiety and the substituted phenyl ring of cinnamic acid derivatives provide a versatile framework for designing enzyme inhibitors. For example, derivatives of cinnamic acid have been shown to inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant targets in the treatment of Alzheimer's disease[16]. Furthermore, some derivatives have demonstrated inhibitory activity against β-glucuronidase, an enzyme implicated in the gastrointestinal toxicity of certain anticancer drugs[17].

Signaling Pathway Inhibition: A Representative Example

As inhibitors of protein kinases, cinnamic acid derivatives can modulate critical cellular signaling pathways. The following diagram illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway that can be targeted by such inhibitors.

Caption: Inhibition of a generic RTK signaling pathway by a (2E)-3-(3-aminophenyl)acrylic acid derivative.

Conclusion

(2E)-3-(3-aminophenyl)acrylic acid is a valuable and versatile building block for chemical synthesis and drug discovery. Its straightforward synthesis, coupled with the diverse biological activities exhibited by the broader class of cinnamic acid derivatives, positions it as a compound of high interest for researchers in medicinal chemistry and materials science. The presence of multiple functional groups allows for a wide range of chemical modifications, paving the way for the development of novel compounds with tailored properties for various therapeutic and technological applications. This guide provides a foundational understanding of its synthesis, properties, and potential, encouraging further exploration of this promising molecule.

References

-

J&K Scientific LLC. (2021). Perkin Reaction. Retrieved from [Link]

- Guzman, J. D. (2014). Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity. Molecules, 19(12), 19292-19349.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1550684, (Z)-3-(3-Aminophenyl)acrylic acid. Retrieved from [Link]

- Marcinkowski, M., & Stefanowicz-Hajduk, J. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases–Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(33), 3827-3851.

- Sova, M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712.

- Chen, J., et al. (2020). Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1266-1273.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

- Marcinkowski, M., & Stefanowicz-Hajduk, J. (2016). Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases–Structure, Mechanisms and Biomedical Effects. Current Medicinal Chemistry, 23(33), 3827-3851.

- Liu, J., et al. (2016). Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid. Journal of the Chinese Pharmaceutical Sciences, 25(1), 26-36.

- Smith, B. C. (2023).

- De, P., Baltas, M., & Bedos-Belval, F. (2011). Cinnamic acid derivatives as anticancer agents-a review. Current medicinal chemistry, 18(11), 1672-1703.

- Google Patents. (n.d.). EP0254080B1 - Malonic acid derivatives and methods for their synthesis.

- Pandya, K. C., & Pandya, R. B. (1939). The condensation of aldehydes with malonic acid. Proceedings of the Indian Academy of Sciences - Section A, 9(5), 440-447.

-

PrepChem. (n.d.). Synthesis of 3-[2-methoxy-3-(2-chlorophenoxy)phenyl]acrylic acid. Retrieved from [Link]

- Jitareanu, A., et al. (2012). Cinnamic acid Derivatives and 4-Aminoantipyrine Amides – Synthesis and Evaluation of Biological Properties. Research Journal of Chemical Sciences, 2(12), 48-52.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [file.scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. You are being redirected... [hit2lead.com]

- 5. (Z)-3-(3-Aminophenyl)acrylic acid | C9H9NO2 | CID 1550684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jk-sci.com [jk-sci.com]

- 7. Perkin reaction - Wikipedia [en.wikipedia.org]

- 8. longdom.org [longdom.org]

- 9. ias.ac.in [ias.ac.in]

- 10. prepchem.com [prepchem.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Cinnamic acid derivatives as anticancer agents-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Cinnamic Acid Derivatives as Inhibitors of Oncogenic Protein Kinases--Structure, Mechanisms and Biomedical Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure–activity relationship investigation of tertiary amine derivatives of cinnamic acid as acetylcholinesterase and butyrylcholinesterase inhibitors: compared with that of phenylpropionic acid, sorbic acid and hexanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cinnamic acid derivatives: inhibitory activity against Escherichia coli β-glucuronidase and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(2E)-3-(3-aminophenyl)acrylic acid, a substituted cinnamic acid derivative, is a molecule of significant interest in the field of medicinal chemistry and drug development. Its structural features, comprising an aromatic amine, a carboxylic acid, and an α,β-unsaturated system, make it a versatile building block for the synthesis of complex bioactive molecules. This guide provides a comprehensive overview of the known chemical and physical properties of (2E)-3-(3-aminophenyl)acrylic acid, its synthesis, reactivity, and its pivotal role as a key intermediate in the preparation of pharmaceutical agents, most notably the histone deacetylase (HDAC) inhibitor, Belinostat. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic organic chemistry and drug discovery.

Introduction

Cinnamic acid and its derivatives are a class of naturally occurring and synthetic compounds that have garnered substantial attention for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1]. The strategic functionalization of the cinnamic acid scaffold allows for the fine-tuning of its biological profile. (2E)-3-(3-aminophenyl)acrylic acid, with its amino and carboxylic acid functionalities, represents a key bifunctional molecule that can be readily modified to generate a wide array of derivatives. Its most prominent application to date is as a crucial precursor in the synthesis of Belinostat (PXD101), a potent pan-HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma. Understanding the chemical intricacies of this compound is therefore paramount for chemists and pharmacologists working on the development of novel therapeutics.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is fundamental to its effective utilization in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

Structure and Identification

-

IUPAC Name: (2E)-3-(3-aminophenyl)prop-2-enoic acid

-

Synonyms: (E)-3-Aminocinnamic Acid, 3-Amino-trans-cinnamic acid

-

Molecular Weight: 163.17 g/mol

Tabulated Physicochemical Data

| Property | Value | Source/Comment |

| Physical State | Solid | [2] |

| Melting Point | Data not readily available in public domain | Estimation based on related compounds suggests a relatively high melting point due to intermolecular hydrogen bonding. |

| Boiling Point | Data not available | Decomposes at high temperatures. |

| Solubility | Data not readily available in public domain | Expected to have limited solubility in water and non-polar organic solvents. Likely soluble in polar aprotic solvents like DMSO and DMF, and in acidic or basic aqueous solutions due to salt formation. |

| pKa | Data not readily available in public domain | Estimated pKa for the carboxylic acid is ~4-5 (similar to cinnamic acid). Estimated pKa for the anilinium ion is ~3-4. |

| LogP | 1.01 | [2] |

Synthesis and Reactivity

The primary synthetic route to (2E)-3-(3-aminophenyl)acrylic acid involves the condensation of 3-aminobenzaldehyde with malonic acid, followed by decarboxylation.

General Synthetic Protocol: Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a reliable method for the synthesis of α,β-unsaturated carboxylic acids from aldehydes and malonic acid.

Reaction Scheme:

Sources

An In-Depth Technical Guide to (2E)-3-(3-Aminophenyl)acrylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of (2E)-3-(3-aminophenyl)acrylic acid, a versatile organic compound with significant potential in pharmaceutical research and development. From its fundamental molecular structure to its synthesis and potential applications as a scaffold in medicinal chemistry, this document serves as a detailed resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Strategic Importance of the Aminocinnamic Acid Scaffold

(2E)-3-(3-aminophenyl)acrylic acid belongs to the class of aminocinnamic acids, which are derivatives of cinnamic acid. Cinnamic acid and its derivatives are a significant class of biologically active compounds, known for a broad spectrum of activities including antifungal, antimicrobial, and anticancer properties. The core structure of (2E)-3-(3-aminophenyl)acrylic acid, featuring a phenyl ring, an acrylic acid moiety, and an amino functional group, offers a unique combination of chemical properties that make it an attractive starting point for the synthesis of novel therapeutic agents.

The (2E) configuration, also known as the trans isomer, is typically the more stable isomer and is the focus of this guide. The presence of the amino group at the meta-position of the phenyl ring provides a crucial site for chemical modification, allowing for the exploration of a wide range of derivatives with diverse pharmacological profiles. The acrylic acid functional group, with its conjugated system, also plays a key role in the molecule's reactivity and potential biological interactions.

This guide will delve into the practical aspects of working with this compound, including a reliable synthesis protocol, detailed characterization methods, and an exploration of its current and potential applications in the pharmaceutical landscape.

Molecular Structure and Physicochemical Properties

The molecular structure of (2E)-3-(3-aminophenyl)acrylic acid is foundational to its chemical behavior and biological activity.

Caption: Molecular structure of (2E)-3-(3-aminophenyl)acrylic acid.

Table 1: Physicochemical Properties of (2E)-3-(3-Aminophenyl)acrylic Acid

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.17 g/mol | |

| IUPAC Name | (2E)-3-(3-aminophenyl)prop-2-enoic acid | |

| CAS Number | 127791-53-1 | |

| Appearance | Solid (predicted) | |

| LogP | 1.01 | |

| Topological Polar Surface Area | 63.3 Ų |

Synthesis of (2E)-3-(3-Aminophenyl)acrylic Acid

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be reliably achieved through the Knoevenagel condensation. This classic organic reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, in this case, malonic acid. The use of pyridine as a solvent and a catalytic amount of piperidine is a common and effective method for this transformation.

Reaction Principle: The Knoevenagel Condensation

The Knoevenagel condensation provides a straightforward route to α,β-unsaturated acids. The reaction proceeds via a series of steps initiated by the deprotonation of malonic acid by piperidine to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of 3-aminobenzaldehyde. Subsequent dehydration and decarboxylation lead to the formation of the desired (2E)-3-(3-aminophenyl)acrylic acid. The trans-isomer is generally favored due to its thermodynamic stability.

Caption: Workflow for the synthesis of (2E)-3-(3-aminophenyl)acrylic acid.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of aminocinnamic acids.

Materials:

-

3-Aminobenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric acid (concentrated)

-

Deionized water

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminobenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in anhydrous pyridine.

-

Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Precipitation: Acidify the aqueous mixture by the slow addition of concentrated hydrochloric acid until the pH is approximately 2-3. This will precipitate the crude (2E)-3-(3-aminophenyl)acrylic acid.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water to remove any remaining pyridine and salts.

-

Purification: Recrystallize the crude product from an ethanol-water mixture to obtain pure (2E)-3-(3-aminophenyl)acrylic acid as a solid.

-

Drying: Dry the purified product under vacuum.

Structural Characterization

Unequivocal identification and purity assessment of the synthesized (2E)-3-(3-aminophenyl)acrylic acid are critical. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides valuable information about the structure. Key expected signals include:

-

Two doublets in the vinylic region (typically between 6.0 and 8.0 ppm) corresponding to the two protons of the acrylic acid moiety. The large coupling constant (J-value) between these two protons (typically >15 Hz) is characteristic of the trans or (E) configuration.

-

A complex multiplet pattern in the aromatic region (typically between 6.5 and 7.5 ppm) corresponding to the four protons on the substituted phenyl ring.

-

A broad singlet corresponding to the amino (-NH₂) protons. The chemical shift of this peak can vary depending on the solvent and concentration.

-

A broad singlet for the carboxylic acid proton (-COOH), which is often downfield (>10 ppm) and may exchange with deuterium in deuterated solvents like D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the nine carbon atoms in the molecule. Key signals include:

-

A signal for the carbonyl carbon of the carboxylic acid (typically >165 ppm).

-

Signals for the two vinylic carbons.

-

Signals for the six carbons of the aromatic ring, with the carbon attached to the amino group showing a characteristic upfield shift.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

N-H stretch: Two sharp to medium bands in the region of 3300-3500 cm⁻¹ are expected for the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponds to the carbonyl stretching of the α,β-unsaturated carboxylic acid.

-

C=C stretch: A medium intensity band around 1620-1640 cm⁻¹ is due to the stretching of the carbon-carbon double bond of the acrylic moiety.

-

C-N stretch: A band in the region of 1250-1350 cm⁻¹ can be attributed to the C-N stretching of the aromatic amine.

-

Out-of-plane C-H bend: A strong band around 970-980 cm⁻¹ would further confirm the trans configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the expected molecular ion peak [M+H]⁺ would be observed at m/z 164.07, and the [M-H]⁻ peak at m/z 162.05.

Applications in Drug Development and Research

The structural features of (2E)-3-(3-aminophenyl)acrylic acid make it a valuable building block in medicinal chemistry. The presence of three key functional groups—the carboxylic acid, the primary amine, and the α,β-unsaturated system—allows for a variety of chemical modifications to generate libraries of compounds for biological screening.

Scaffold for Novel Therapeutics

-

Amide and Ester Derivatives: The carboxylic acid and amino groups are readily derivatized to form amides and esters. These modifications can be used to modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability, which are critical for drug development.

-

Heterocyclic Synthesis: The amino and carboxylic acid functionalities can participate in cyclization reactions to form a variety of heterocyclic scaffolds, which are prevalent in many approved drugs.

-

Michael Addition: The α,β-unsaturated carbonyl system can act as a Michael acceptor, allowing for the covalent modification of biological targets, such as cysteine residues in enzymes. This property can be exploited for the design of targeted covalent inhibitors.

Potential as an Enzyme Inhibitor

Derivatives of cinnamic acid have been investigated as inhibitors of various enzymes. For instance, some acrylic acid derivatives have shown potential as inhibitors of urease and α-glucosidase. The aminocinnamic acid scaffold of (2E)-3-(3-aminophenyl)acrylic acid could be explored for its inhibitory activity against a range of enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes. The amino group can serve as a key interaction point within the active site of an enzyme.

Reactivity and Chemical Properties

Understanding the reactivity of (2E)-3-(3-aminophenyl)acrylic acid is essential for its effective use in synthesis.

-

Acylation and Alkylation of the Amino Group: The primary amino group is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

-

Esterification and Amidation of the Carboxylic Acid: The carboxylic acid can be converted to esters using standard methods (e.g., Fischer esterification) or to amides via coupling reagents.

-

Reactions of the Alkene: The double bond can undergo various reactions, including hydrogenation to the corresponding saturated acid, and addition reactions.

Safety and Handling

As a prudent laboratory practice, (2E)-3-(3-aminophenyl)acrylic acid should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

(2E)-3-(3-aminophenyl)acrylic acid is a molecule of significant interest to the drug discovery and development community. Its straightforward synthesis, versatile chemical functionality, and the proven biological relevance of the broader class of cinnamic acid derivatives make it a valuable scaffold for the creation of novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers to explore the full potential of this promising compound.

References

- Cinnamic acid derivatives represent a significant class of biologically active compounds exhibiting a broad spectrum of activities, such as antifungal, antidengue, antimetastatic, antimicrobial, antibacterial, and anticancer properties. Their preparation has attracted considerable attention due to their versatile applications across the pharmaceutical, food, and chemical sectors.

-

(Z)-3-(3-Aminophenyl)acrylic acid | C9H9NO2 | CID 1550684 - PubChem. (URL: [Link])

- Fifteen amine derivatives of cinnamic acid were synthesized by reaction of the corresponding benzaldehydes and malonic acid. The selected acids were then converted into methyl esters. Three esterification methods were tested with (1) thionyl chloride in methanol, (2) sulfuric acid in methanol, and (3) dimethyl sulfate in acetone. The latter method turned out to be the best, both in terms of reaction efficiency and product purity. The chemical structure and purity of all the synthesized compounds

An In-Depth Technical Guide to (2E)-3-(3-aminophenyl)acrylic Acid

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of (2E)-3-(3-aminophenyl)acrylic acid, a valuable building block in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not only essential technical data but also practical insights into its characterization and potential applications, ensuring scientific integrity and empowering researchers in their endeavors.

Chemical Identity and Physicochemical Properties

(2E)-3-(3-aminophenyl)acrylic acid, also known as trans-3-aminocinnamic acid, is an aromatic carboxylic acid distinguished by an amino group at the meta-position of the phenyl ring and a trans-configured acrylic acid moiety. This unique arrangement of functional groups imparts specific chemical reactivity and potential for diverse molecular interactions, making it a compound of interest in drug design and polymer chemistry.

The fundamental properties of this molecule are summarized in the table below. The molecular weight of approximately 163.17 g/mol is a key parameter for all quantitative analyses.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.17 g/mol | [1] |

| CAS Number | 127791-53-1 | [2] |

| IUPAC Name | (2E)-3-(3-aminophenyl)prop-2-enoic acid | (for Z-isomer)[1] |

| Appearance | Solid (typical) | [2] |

| Isomeric Form | The focus of this guide is the (2E) or trans isomer. The corresponding (2Z) or cis isomer has the CAS number 1664-56-8.[1] |

Synthesis of (2E)-3-(3-aminophenyl)acrylic Acid

The synthesis of cinnamic acid and its derivatives is a well-established area of organic chemistry. The two most prominent methods for preparing (2E)-3-(3-aminophenyl)acrylic acid are the Perkin reaction and the Knoevenagel condensation, specifically the Doebner modification.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[3][4] For the synthesis of the target compound, 3-aminobenzaldehyde would be reacted with acetic anhydride and sodium acetate at elevated temperatures.[4] The reaction proceeds through an aldol-type condensation, followed by dehydration to yield the α,β-unsaturated acid. While a classic and robust method, it often requires high temperatures and can sometimes result in a mixture of products.[5][6]

Knoevenagel Condensation (Doebner Modification)

A more widely used and generally higher-yielding method is the Knoevenagel condensation, particularly the Doebner modification.[7][8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst, typically pyridine and a catalytic amount of piperidine.[7][8] The reaction with 3-aminobenzaldehyde and malonic acid proceeds under milder conditions than the Perkin reaction and is often preferred for its efficiency. The reaction is followed by decarboxylation to yield the desired cinnamic acid derivative.

Sources

- 1. researchgate.net [researchgate.net]

- 2. repository.tudelft.nl [repository.tudelft.nl]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]

- 7. DSpace [open.bu.edu]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of (2E)-3-(3-aminophenyl)acrylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(2E)-3-(3-aminophenyl)acrylic acid , a derivative of cinnamic acid, is a compound of significant interest in medicinal chemistry and materials science. Its structural features, comprising a phenyl ring substituted with an amino group, a carboxylic acid moiety, and a trans-double bond, confer upon it a unique combination of physical and chemical properties. This guide provides a comprehensive overview of the physical characteristics of this molecule, offering insights crucial for its application in research and development.

General Characteristics

(2E)-3-(3-aminophenyl)acrylic acid, also known as (E)-3-aminocinnamic acid, is a solid at room temperature, typically appearing as a white to yellow or orange powder or crystalline solid[1]. The presence of both an acidic carboxylic group and a basic amino group makes it an amphoteric molecule, capable of forming salts with both acids and bases.

Table 1: General and Calculated Properties of (2E)-3-(3-aminophenyl)acrylic acid

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₂ | TCI Chemicals |

| Molecular Weight | 163.18 g/mol | TCI Chemicals |

| CAS Number | 127791-53-1 | TCI Chemicals |

| Appearance | White to Yellow to Orange powder to crystal | TCI Chemicals |

| Calculated LogP | 1.01 | ChemBridge |

Thermal Properties

The thermal behavior of a compound is critical for its purification, storage, and formulation.

Melting Point

The melting point of (2E)-3-(3-aminophenyl)acrylic acid has been reported to be in the range of 180.0 to 184.0 °C . A more specific reference value is 182 °C [2]. This relatively high melting point is indicative of strong intermolecular forces in the solid state, likely due to hydrogen bonding between the carboxylic acid and amino groups, as well as potential π-π stacking of the aromatic rings.

Boiling Point

Solubility Profile

The solubility of a compound is a key determinant of its utility in various applications, from reaction chemistry to drug delivery. The presence of both a polar amino group and a carboxylic acid group, in addition to the aromatic ring, results in a nuanced solubility profile.

While specific quantitative solubility data is limited, the related compound (E)-3-(3-Fluorophenyl)acrylic acid is reported to be soluble in water and polar organic solvents[3]. Given the polar nature of the amino group, (2E)-3-(3-aminophenyl)acrylic acid is expected to exhibit similar solubility characteristics. It is anticipated to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in water is likely to be pH-dependent due to the presence of the acidic and basic functional groups.

Acidity and Basicity (pKa)

As an amphoteric molecule, (2E)-3-(3-aminophenyl)acrylic acid has two dissociation constants: one for the carboxylic acid (pKa₁) and one for the protonated amino group (pKa₂).

-

pKa₁ (Carboxylic Acid): The pKa of the carboxylic acid group is expected to be in the range of 4 to 5, similar to other acrylic and cinnamic acids. For comparison, the pKa of acrylic acid is 4.25[4].

-

pKa₂ (Amino Group): The pKa of the anilinium ion (the protonated form of aniline) is around 4.6. The electron-withdrawing nature of the acrylic acid side chain would be expected to slightly decrease the basicity of the amino group, resulting in a pKa for the protonated amine that is also in the acidic range.

Experimental determination of the precise pKa values is crucial for understanding the ionization state of the molecule at different pH values, which is critical for applications in biological systems and for developing purification and analytical methods.

Spectroscopic Properties

Spectroscopic data provides the structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid is expected to show distinct signals for the aromatic protons, the vinyl protons, the amino protons, and the carboxylic acid proton. The coupling constant between the two vinyl protons is a key indicator of the trans (E) configuration, typically being in the range of 12-18 Hz. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and acrylic acid substituents.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at the downfield end of the spectrum (typically 165-175 ppm). The carbons of the aromatic ring and the double bond will resonate in the 110-150 ppm region.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

N-H stretch (Amine): Two sharp to medium bands in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

-

C=O stretch (Carboxylic Acid): A strong, sharp band around 1680-1710 cm⁻¹.

-

C=C stretch (Alkene): A medium intensity band around 1620-1640 cm⁻¹.

-

C=C stretch (Aromatic): Bands in the 1450-1600 cm⁻¹ region.

-

N-H bend (Amine): A band around 1590-1650 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy

The extended conjugation system, encompassing the phenyl ring and the acrylic acid moiety, will result in strong UV absorption. The position of the absorption maximum (λmax) will be sensitive to the solvent and the pH, due to the presence of the ionizable amino and carboxylic acid groups. The amino group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption compared to unsubstituted cinnamic acid.

Crystallography

The crystal structure of (2E)-3-(3-aminophenyl)acrylic acid has not been extensively reported. However, analysis of related structures suggests that the molecule is likely to be planar and to form extensive hydrogen bonding networks in the solid state, involving the carboxylic acid and amino groups. These interactions are key to understanding the packing of the molecules in the crystal lattice and influence properties such as melting point and solubility.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling (2E)-3-(3-aminophenyl)acrylic acid. Based on the safety data for related acrylic acids, it should be handled in a well-ventilated area, and personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn[2]. It may cause skin and eye irritation. For detailed safety information, it is essential to consult the specific Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

Methodology for Melting Point Determination

The melting point of (2E)-3-(3-aminophenyl)acrylic acid can be accurately determined using a digital melting point apparatus.

-

Sample Preparation: A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Measurement: The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting range.

Rationale: A slow heating rate is crucial for ensuring thermal equilibrium and obtaining an accurate melting point range. A sharp melting range is indicative of high purity.

Conclusion

(2E)-3-(3-aminophenyl)acrylic acid is a multifaceted molecule with physical properties that are of great interest to researchers in various scientific disciplines. A thorough understanding of its thermal behavior, solubility, ionization constants, and spectroscopic characteristics is fundamental to unlocking its full potential in the development of new pharmaceuticals and advanced materials. Further experimental investigation is warranted to fully elucidate some of the physical properties that are not yet well-documented in the scientific literature.

References

-

Georganics. (E)-3-(3-Fluorophenyl)acrylic acid. [Link]

-

PubChem. Acrylic Acid. [Link]

-

Synthomer. ACRYLIC ACID - STABILIZED - PURE. [Link]

-

Wikipedia. Acrylic acid. [Link]

-

PubChem. (Z)-3-(3-Aminophenyl)acrylic acid. [Link]

-

ResearchGate. How does ethanol dissolve acrylic polymer?. [Link]

-

ResearchGate. Is that possible to dissolve poly(acrylamide-co-acrylic acid) in methanol completely?. [Link]

-

Spectroscopy Online. Infrared Spectroscopy of Polymers X: Polyacrylates. [Link]

-

ResearchGate. 1 H NMR spectra of (a) pure acrylic acid[5] and containing (b) 3 mol%.... [Link]

-

Redox. Safety Data Sheet Acrylic Acid. [Link]

-

Basrah Journal of Science. Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. [Link]

-

ResearchGate. 1 H and 13 C NMR resonance assignments of acrylic copolymers. [Link]

-

Penta chemicals. Acrylic acid. [Link]

-

ir-spectra.com. IS NIR Spectra. [Link]

-

Revue Roumaine de Chimie. A 1H-NMR STUDY OF MECHANISM AND KINETICS ON REACTIONS OF ACRYLIC ACID WITH PYRIDINE AND IMIDAZOLE COMPOUNDS. [Link]

-

University of Calgary. Ch13 - Sample IR spectra. [Link]

-

ResearchGate. (PDF) Crystal structure of 1-(2-aminophenyl)-3-phenylurea. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Supplementary Information. [Link]

-

The Royal Society of Chemistry. Embedding Alkenes within an Icosahedral Inorganic Fullerene {(NH4)42[Mo132O372(L)30(H2O)72]} for Trapping Volatile Organics. [Link]

-

Wiley-VCH. Supporting Information. [Link]

Sources

- 1. Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide [scirp.org]

- 2. fishersci.com [fishersci.com]

- 3. (E)-3-(3-Fluorophenyl)acrylic acid - High purity | EN [georganics.sk]

- 4. Acrylic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of (2E)-3-(3-aminophenyl)acrylic acid

Introduction

(2E)-3-(3-aminophenyl)acrylic acid, a substituted cinnamic acid derivative, is a valuable building block in the synthesis of a wide range of pharmacologically active compounds and functional materials. Its structure, featuring a reactive carboxylic acid, an amine group, and a conjugated double bond, allows for diverse chemical modifications. This guide provides a comprehensive overview of the primary synthetic pathways to this versatile intermediate, offering insights into the underlying chemical principles and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid can be approached through several established organic reactions. The choice of a particular pathway often depends on the availability of starting materials, desired scale, and tolerance to specific functional groups. The most prevalent strategies involve either the direct formation of the α,β-unsaturated carboxylic acid from an aromatic aldehyde or a two-step process involving the synthesis of a nitro-substituted precursor followed by reduction.

Pathway 1: Condensation Reactions of 3-Aminobenzaldehyde

A direct and atom-economical approach involves the condensation of 3-aminobenzaldehyde with a suitable C2-synthon. Two classical named reactions are particularly relevant here: the Knoevenagel condensation and the Perkin reaction.

Knoevenagel Condensation: A Versatile Carbon-Carbon Bond Formation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[1] For the synthesis of (2E)-3-(3-aminophenyl)acrylic acid, 3-aminobenzaldehyde is reacted with malonic acid in the presence of a basic catalyst, such as piperidine or pyridine.

Mechanism Insight: The base deprotonates malonic acid to form a reactive enolate, which then acts as a nucleophile, attacking the carbonyl carbon of 3-aminobenzaldehyde. The resulting aldol-type intermediate readily undergoes dehydration to form the thermodynamically stable trans-alkene. A subsequent decarboxylation of the malonic acid-derived portion of the molecule yields the desired acrylic acid. The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as both the solvent and catalyst, is particularly effective for reactions involving malonic acid and often leads to simultaneous condensation and decarboxylation.[1][2]

Experimental Protocol: Knoevenagel-Doebner Condensation

-

To a solution of 3-aminobenzaldehyde (1 equivalent) in pyridine (3-5 volumes), add malonic acid (1.1-1.5 equivalents).

-

Add a catalytic amount of piperidine (0.1 equivalents).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure (2E)-3-(3-aminophenyl)acrylic acid.

Perkin Reaction: An Alternative Condensation Strategy

The Perkin reaction provides another route to cinnamic acid derivatives through the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[3][4] To synthesize the target compound, 3-aminobenzaldehyde would be reacted with acetic anhydride and sodium acetate.

Mechanism Insight: The acetate ion acts as a base, deprotonating acetic anhydride to form a carbanion.[5] This carbanion then attacks the carbonyl group of 3-aminobenzaldehyde. The resulting intermediate undergoes dehydration and subsequent hydrolysis of the anhydride to yield the α,β-unsaturated carboxylic acid.[6]

Workflow Diagram: Condensation Pathways

Caption: Condensation reaction pathways to the target molecule.

Pathway 2: Reduction of a Nitro Precursor

An alternative and often high-yielding strategy involves the synthesis of (2E)-3-(3-nitrophenyl)acrylic acid followed by the reduction of the nitro group to an amine. This two-step approach is advantageous as 3-nitrobenzaldehyde is a readily available and often less expensive starting material.

Step 1: Synthesis of (2E)-3-(3-nitrophenyl)acrylic acid

The synthesis of the nitro-substituted acrylic acid can be efficiently achieved using the Perkin reaction.[7]

Experimental Protocol: Perkin Reaction for 3-Nitrocinnamic Acid [7]

-

In a round-bottomed flask, combine 3-nitrobenzaldehyde (1 equivalent), acetic anhydride (2 equivalents), and freshly fused sodium acetate (1.5 equivalents).[7]

-

Heat the mixture in an oil bath at 180 °C for 10-14 hours.[7]

-

After cooling slightly, pour the reaction mixture into water and filter the resulting solid.[7]

-

Purify the crude product by dissolving it in aqueous ammonia, filtering to remove any insoluble impurities, and then re-precipitating the acid by adding dilute sulfuric acid.[7]

-

Recrystallize the purified (2E)-3-(3-nitrophenyl)acrylic acid from ethanol to obtain a pale yellow solid. The reported yield is typically in the range of 74-77%.[7]

Step 2: Reduction of the Nitro Group

The reduction of the nitro group to an amine is a standard transformation in organic synthesis.[8] Several reducing agents can be employed, with the choice often dictated by factors such as chemoselectivity, cost, and ease of workup.

Common Reducing Agents:

-

Tin(II) chloride (SnCl₂): A classic and reliable method for the reduction of aromatic nitro groups. The reaction is typically carried out in an acidic medium, such as concentrated hydrochloric acid.

-

Iron (Fe) in acidic medium: A cost-effective and environmentally benign method. Acetic acid is a commonly used solvent and proton source.

-

Catalytic Hydrogenation: Using a catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. This method is often very clean and high-yielding but requires specialized equipment.

Experimental Protocol: Reduction using Tin(II) Chloride

-

Suspend (2E)-3-(3-nitrophenyl)acrylic acid (1 equivalent) in concentrated hydrochloric acid.

-

Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid portion-wise, while maintaining the reaction temperature below 50 °C with external cooling.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Carefully neutralize the reaction mixture with a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide to precipitate the product.

-

Filter the solid, wash thoroughly with water, and dry under vacuum to yield (2E)-3-(3-aminophenyl)acrylic acid.

Synthesis and Reduction Pathway Diagram

Caption: Two-step synthesis via a nitro-substituted intermediate.

Other Synthetic Approaches

While the condensation and reduction pathways are the most common, other methods such as palladium-catalyzed cross-coupling reactions can also be employed.

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[9][10] In this context, 3-bromoaniline could be coupled with acrylic acid. However, this approach may be less direct and potentially lower yielding compared to the previously described methods. Challenges can include dehalogenation of the aryl bromide and the need for a phase-transfer catalyst to improve yields.[9]

Data Summary

| Synthesis Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Knoevenagel Condensation | 3-Aminobenzaldehyde, Malonic Acid | Pyridine, Piperidine | Good to Excellent | Direct, atom-economical | Pyridine is a noxious solvent |

| Perkin Reaction | 3-Aminobenzaldehyde, Acetic Anhydride | Sodium Acetate | Moderate to Good | Utilizes common reagents | High reaction temperatures |

| Nitro Reduction | 3-Nitrobenzaldehyde, Acetic Anhydride | Sodium Acetate, SnCl₂/HCl | High (over two steps) | High yielding, cost-effective starting material | Two-step process |

| Heck Reaction | 3-Bromoaniline, Acrylic Acid | Palladium catalyst, Base | Variable | Tolerant of various functional groups | Catalyst cost, potential side reactions |

Conclusion

The synthesis of (2E)-3-(3-aminophenyl)acrylic acid is well-established, with several reliable pathways available to the synthetic chemist. The choice between a direct condensation approach starting from 3-aminobenzaldehyde or a two-step reduction of a nitro-precursor will depend on project-specific requirements such as cost, scale, and available resources. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to select and execute the most appropriate synthetic strategy for their needs, facilitating the development of novel pharmaceuticals and advanced materials.

References

-

Chan, Y., Ali, A., Khairuddean, M., & Quah, C. (2013). Synthesis, Spectral Characterization and Crystal Structure of 2-((3-Aminophenyl)(phenyl)methylene) hydrazinecarboxamide. Journal of Crystallization Process and Technology, 3(2), 64-68. Available at: [Link]

-

Georganics. (n.d.). (E)-3-(3-Fluorophenyl)acrylic acid. Retrieved from [Link]

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

-

MDPI. (2020). Aromatic Amines in Organic Synthesis Part III; p-Aminocinnamic Acids and Their Methyl Esters. Molecules, 25(23), 5694. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]

-

Unacademy. (n.d.). Perkin's Reaction Mechanism. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

-

Wikipedia. (n.d.). Perkin reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

-

Beilstein Journals. (2018). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Beilstein Journal of Organic Chemistry, 14, 1826–1864. Available at: [Link]

-

Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

-

Odinity. (2013). Intro to Organometallics: The Heck Reaction. Retrieved from [Link]

-

Beilstein Journals. (2018). Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib. Beilstein Journal of Organic Chemistry, 14, 836–843. Available at: [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Cambridge University Press. (n.d.). Perkin Reaction. Retrieved from [Link]

-

Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 403-409. Available at: [Link]

Sources

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation [organic-chemistry.org]

- 3. Perkin reaction - Wikipedia [en.wikipedia.org]

- 4. Perkin Reaction Mechanism | Perkin Reaction | JEE Chemistry | JEE Main [unacademy.com]

- 5. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [cambridge.org]

- 6. longdom.org [longdom.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 9. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 10. odinity.com [odinity.com]

IUPAC name for 3-aminocinnamic acid isomers

An In-Depth Technical Guide to the IUPAC Nomenclature and Stereochemistry of 3-Aminocinnamic Acid Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Cinnamic acids and their derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of an amino group at the 3-position of the aromatic ring of cinnamic acid gives rise to 3-aminocinnamic acid, a molecule with significant potential for further functionalization. A critical aspect often overlooked in preliminary studies is the impact of stereoisomerism on the compound's biological activity and material properties. This guide provides a detailed examination of the IUPAC nomenclature for the geometric isomers of 3-aminocinnamic acid, offering a framework for their unambiguous identification, synthesis, and characterization.

Introduction: The Significance of Isomerism in Cinnamic Acid Derivatives

Cinnamic acid is a naturally occurring aromatic acid with a role as a precursor in the biosynthesis of various secondary metabolites. Its derivatives are known for a wide range of biological activities, including antioxidant, anticancer, and antimicrobial properties. The precise spatial arrangement of substituents, or stereochemistry, can drastically alter these properties. For 3-aminocinnamic acid, the presence of a carbon-carbon double bond in the acrylic acid side chain results in the potential for geometric isomerism, specifically (E)- and (Z)-diastereomers. The distinct three-dimensional structures of these isomers can lead to differential binding affinities with biological targets and unique packing arrangements in solid-state materials. Therefore, a precise understanding and application of IUPAC nomenclature are paramount for reproducible research and development.

IUPAC Nomenclature of 3-Aminocinnamic Acid Isomers

The systematic naming of chemical compounds according to IUPAC rules ensures that a given name corresponds to a single, unambiguous structure. For 3-aminocinnamic acid, the core structure is cinnamic acid, which itself is systematically named 3-phenylprop-2-enoic acid. The "3-amino" prefix indicates the position of the amino group on the phenyl ring.

The key to differentiating the isomers lies in the configuration of the double bond in the prop-2-enoic acid side chain. The Cahn-Ingold-Prelog (CIP) priority rules are applied to the substituents on each carbon of the double bond.

-

At the C2 position: The carboxylic acid group (-COOH) has higher priority than the hydrogen atom (-H).

-

At the C3 position: The 3-aminophenyl group has higher priority than the hydrogen atom (-H).

Based on these priorities, the two isomers are named as follows:

-

(E)-3-(3-aminophenyl)prop-2-enoic acid: The higher priority groups (the carboxylic acid and the 3-aminophenyl group) are on the opposite sides of the double bond. The '(E)' designation comes from the German word entgegen, meaning "opposite".

-

(Z)-3-(3-aminophenyl)prop-2-enoic acid: The higher priority groups are on the same side of the double bond. The '(Z)' designation comes from the German word zusammen, meaning "together".

Table 1: IUPAC Names and Structures of 3-Aminocinnamic Acid Isomers

| Isomer | IUPAC Name | Structure |

| (E) | (E)-3-(3-aminophenyl)prop-2-enoic acid |  |

| (Z) | (Z)-3-(3-aminophenyl)prop-2-enoic acid |  |

Synthesis and Stereochemical Control

The synthesis of 3-aminocinnamic acid often proceeds through the reduction of the corresponding 3-nitrocinnamic acid. The stereochemical outcome of the synthesis is largely dependent on the reaction conditions used to form the cinnamic acid backbone, as the reduction of the nitro group typically does not affect the geometry of the double bond.

Synthesis of (E)-3-Nitrocinnamic Acid

The Perkin or Knoevenagel condensation reactions are commonly employed to synthesize cinnamic acid derivatives. The Perkin reaction, for instance, involves the condensation of an aromatic aldehyde with a carboxylic acid anhydride in the presence of the sodium salt of the carboxylic acid. This method generally favors the formation of the more thermodynamically stable (E)-isomer.

Experimental Protocol: Synthesis of (E)-3-(3-aminophenyl)prop-2-enoic acid

Step 1: Synthesis of (E)-3-(3-nitrophenyl)prop-2-enoic acid via Knoevenagel Condensation

-

To a solution of 3-nitrobenzaldehyde (1.0 eq) in pyridine, add malonic acid (1.1 eq) and piperidine (0.1 eq).

-

Heat the reaction mixture at 100 °C for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and recrystallize from ethanol to obtain pure (E)-3-(3-nitrophenyl)prop-2-enoic acid.

Step 2: Reduction of the Nitro Group

-

Dissolve (E)-3-(3-nitrophenyl)prop-2-enoic acid (1.0 eq) in ethanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through Celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to yield (E)-3-(3-aminophenyl)prop-2-enoic acid.

Synthesis of (Z)-3-Aminocinnamic Acid

The synthesis of the (Z)-isomer is more challenging due to its lower thermodynamic stability. Photochemical isomerization of the (E)-isomer is a common strategy.

Experimental Protocol: Synthesis of (Z)-3-(3-aminophenyl)prop-2-enoic acid

-

Dissolve (E)-3-(3-aminophenyl)prop-2-enoic acid in a suitable solvent (e.g., methanol).

-

Irradiate the solution with a UV lamp (typically around 254 nm or 300 nm) for several hours.

-

Monitor the formation of the (Z)-isomer by HPLC or ¹H NMR.

-

Once a photostationary state is reached, separate the (Z)-isomer from the remaining (E)-isomer using column chromatography or fractional crystallization.

Physicochemical and Spectroscopic Characterization

The (E)- and (Z)-isomers of 3-aminocinnamic acid can be distinguished based on their physical and spectroscopic properties.

Table 2: Comparative Physicochemical and Spectroscopic Data

| Property | (E)-Isomer | (Z)-Isomer | Rationale for Difference |

| Melting Point | Generally higher | Generally lower | The more linear shape of the (E)-isomer allows for more efficient crystal packing, leading to stronger intermolecular forces. |

| Solubility | Generally lower in nonpolar solvents | Generally higher in nonpolar solvents | The less symmetric shape of the (Z)-isomer can disrupt crystal packing, making it more readily solvated. |

| ¹H NMR | Larger coupling constant (J) for vinylic protons (typically 12-18 Hz) | Smaller coupling constant (J) for vinylic protons (typically 7-12 Hz) | The dihedral angle between the vinylic protons is ~180° in the (E)-isomer and ~0° in the (Z)-isomer, which is reflected in the magnitude of the J-coupling according to the Karplus equation. |

| UV-Vis | λmax at a longer wavelength with a higher molar absorptivity (ε) | λmax at a shorter wavelength with a lower molar absorptivity (ε) | The more planar conformation of the (E)-isomer allows for more effective π-conjugation, resulting in a smaller HOMO-LUMO gap. |

Visualization of Key Concepts

Diagram 1: IUPAC Naming Workflow

Caption: Workflow for determining the IUPAC name of 3-aminocinnamic acid isomers.

Diagram 2: Synthetic Pathway Overview

An In-depth Technical Guide to the ¹H NMR Spectrum of (2E)-3-(3-aminophenyl)acrylic acid

This guide provides a comprehensive analysis of the ¹H NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid, a molecule of interest in pharmaceutical and materials science research. We will delve into the theoretical underpinnings of the spectrum, predict the chemical shifts and coupling constants for each proton, and provide a framework for its empirical analysis. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and molecular characterization.

Introduction: The Structural Significance of (2E)-3-(3-aminophenyl)acrylic acid

(2E)-3-(3-aminophenyl)acrylic acid, a derivative of cinnamic acid, possesses a unique combination of functional groups that make it a valuable building block in organic synthesis. The molecule features a carboxylic acid, a trans-alkene, and a meta-substituted aminophenyl group. Understanding the precise arrangement of these functionalities is crucial for its application, and ¹H NMR spectroscopy is the most powerful tool for this purpose. This guide will dissect the expected ¹H NMR spectrum, providing a detailed rationale for the predicted spectral parameters.

Molecular Structure and Proton Environments

A thorough understanding of the molecule's structure is the foundation for interpreting its ¹H NMR spectrum. Below is a diagram illustrating the structure of (2E)-3-(3-aminophenyl)acrylic acid with each unique proton environment labeled.

Figure 1: Molecular structure of (2E)-3-(3-aminophenyl)acrylic acid with protons highlighted.

The molecule has several distinct proton environments:

-

Aromatic Protons (H1, H2, H3, H4): These four protons are on the phenyl ring. Due to the meta-substitution pattern, they are not chemically equivalent and will exhibit complex splitting patterns.

-

Vinylic Protons (H5, H6): These two protons are on the carbon-carbon double bond. Their trans relationship is a key stereochemical feature.

-

Carboxylic Acid Proton (H7): This is the acidic proton of the carboxyl group.

-

Amine Protons (H8, H9): These are the two protons of the amino group.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The chemical environment surrounding a proton dictates its resonance frequency (chemical shift) in an NMR experiment.[1] This is influenced by the electron density, which can be altered by nearby electronegative atoms and unsaturated systems.[1] The following table summarizes the predicted ¹H NMR data for (2E)-3-(3-aminophenyl)acrylic acid.

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H7 (-COOH) | 10.0 - 13.0 | Broad singlet | N/A | The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and the anisotropic effect of the C=O bond.[2][3] It often appears as a broad singlet due to hydrogen bonding and chemical exchange.[2][3] |

| H5, H6 (Vinylic) | 6.2 - 7.8 | Doublet | JH5-H6 ≈ 11-18 Hz | These protons are part of an alkene system, placing them in the typical vinylic region.[4] The trans-configuration leads to a large coupling constant.[5] H6, being closer to the deshielding phenyl ring, is expected to be further downfield than H5. |

| H1, H2, H3, H4 (Aromatic) | 6.5 - 7.5 | Multiplet | Various | These protons reside on the aromatic ring, a region of significant deshielding.[4] The electron-donating amino group and the electron-withdrawing acrylic acid group will influence their precise chemical shifts, leading to a complex multiplet. |

| H8, H9 (-NH₂) | 3.5 - 5.0 | Broad singlet | N/A | The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[6][7] They often appear as a broad singlet and may not show coupling to neighboring protons due to rapid exchange.[8] |

Experimental Protocol for ¹H NMR Analysis

To acquire a high-quality ¹H NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid, the following protocol is recommended:

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for better resolution of exchangeable protons like those in carboxylic acids and amines.

-

Filter the solution through a small plug of glass wool into a clean, dry NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better spectral dispersion.

-

Tune and shim the instrument to obtain optimal resolution and lineshape.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

To confirm the identity of the exchangeable -COOH and -NH₂ protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The signals corresponding to the exchangeable protons will diminish or disappear.[2][9]

-

Interpreting the Spectrum: A Step-by-Step Workflow

The following workflow provides a logical approach to interpreting the ¹H NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid.

Figure 2: Workflow for the interpretation of the ¹H NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid.

Conclusion

The ¹H NMR spectrum of (2E)-3-(3-aminophenyl)acrylic acid is rich with structural information. A systematic analysis of the chemical shifts, multiplicities, and coupling constants allows for the unambiguous confirmation of its structure. The characteristic signals of the carboxylic acid, trans-vinylic, and meta-substituted aminophenyl protons provide a unique spectral fingerprint. This guide serves as a practical resource for researchers utilizing this compound, enabling them to confidently interpret their NMR data and ensure the integrity of their chemical entities.

References

-

Gable, K. (n.d.). ¹H NMR Chemical Shifts. Oregon State University. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 14). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LibreTexts Chemistry. (2020, August 11). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 14). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Nowak, M., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6211. [Link]

-

Gable, K. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Oregon State University. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 14). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

-

LibreTexts Chemistry. (2021, August 14). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

ACD/Labs. (n.d.). ¹H–¹H Coupling in Proton NMR. Retrieved from [Link]

-

Gable, K. (n.d.). Spectroscopy of Amines. Oregon State University. Retrieved from [Link]

-

University of Calgary. (n.d.). ¹H NMR chemical shift ppm table. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. Spectroscopy of Amines [sites.science.oregonstate.edu]

- 9. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

Mass Spectrometric Characterization of (2E)-3-(3-aminophenyl)acrylic Acid: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of (2E)-3-(3-aminophenyl)acrylic acid, a compound of interest in various research and development sectors. By delving into predictive fragmentation patterns and outlining robust experimental protocols, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to characterize this and similar molecules with confidence.

Introduction: The Analytical Imperative for (2E)-3-(3-aminophenyl)acrylic Acid

(2E)-3-(3-aminophenyl)acrylic acid, with a molecular formula of C₉H₉NO₂ and a monoisotopic mass of approximately 163.06 Da, is a substituted cinnamic acid derivative.[1] Its structure, featuring a carboxylic acid, a vinyl group, and an aminophenyl ring, presents a unique analytical challenge and necessitates a thorough characterization for applications in medicinal chemistry, materials science, and metabolomics. Mass spectrometry stands as a cornerstone technique for the unambiguous identification and structural elucidation of such small molecules. This guide will explore the predicted mass spectral behavior of this compound under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques and provide detailed methodologies for its empirical analysis.

Predicted Mass Spectra and Fragmentation Pathways

A priori understanding of fragmentation behavior is crucial for designing experiments and interpreting spectral data. The presence of a carboxylic acid, an aromatic amine, and an acrylic acid moiety in (2E)-3-(3-aminophenyl)acrylic acid suggests several predictable fragmentation pathways.

Predicted Electron Ionization (EI) Mass Spectrum

Electron Ionization (EI) is a high-energy ionization technique that typically induces extensive fragmentation, providing a detailed fingerprint of a molecule's structure. For (2E)-3-(3-aminophenyl)acrylic acid, the following key fragmentation events are anticipated:

-

Molecular Ion (M⁺˙): The molecular ion peak is expected at an m/z of 163.

-

Loss of a Hydroxyl Radical (•OH): A common fragmentation for carboxylic acids, leading to a fragment at m/z 146.

-

Decarboxylation (Loss of CO₂): The loss of carbon dioxide from the molecular ion would result in a fragment at m/z 119.

-

Loss of Formic Acid (HCOOH): A rearrangement followed by the loss of formic acid could produce a fragment at m/z 117.

-